molecular formula C8H10O4S B13222449 Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate

Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate

Cat. No.: B13222449
M. Wt: 202.23 g/mol
InChI Key: NHBACNGZLRTMHS-UHFFFAOYSA-N
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Description

Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is a chemical reagent featuring a sulfolane (1,1-dioxidotetrahydrothiophene) moiety linked to a methyl propiolate group. This structure combines an electron-withdrawing sulfone group with a reactive alkyne ester, making it a valuable synthetic intermediate for researchers, particularly in medicinal chemistry. The compound is designed for use in chemical synthesis and is For Research Use Only. It is not intended for diagnostic or therapeutic applications. The 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) group is a privileged structure in drug discovery, known to enhance metabolic stability in bioactive molecules . Research on compounds incorporating this sulfone head group has demonstrated its effectiveness in developing potent and selective activators of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways and are potential therapeutic targets for conditions involving the central nervous system . As a building block, this reagent can be used to explore structure-activity relationships and synthesize novel compounds for pharmacological screening. Handling Precautions: Refer to the Safety Data Sheet (SDS) before use. This product is for laboratory research use only and is not classified as a drug or medicinal product.

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

methyl 3-(1,1-dioxothiolan-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H10O4S/c1-12-8(9)3-2-7-4-5-13(10,11)6-7/h7H,4-6H2,1H3

InChI Key

NHBACNGZLRTMHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxidotetrahydrothiophenyl group. This is followed by the esterification of the resulting intermediate with propiolic acid to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Cycloaddition Reactions

The propiolate group participates in [3+2] cycloadditions with azides and other dipolarophiles. For example:

  • Reaction with Aryl Azides :
    Analogous to ethyl propiolate, this compound undergoes Huisgen cycloaddition with aryl azides to form 1,2,3-triazoles. The reaction proceeds via a concerted mechanism, as demonstrated in DFT studies for similar systems .
    Example :

    Methyl 3 1 1 dioxidotetrahydrothiophen 3 yl propiolate+Phenyl azideTriazole derivative\text{Methyl 3 1 1 dioxidotetrahydrothiophen 3 yl propiolate}+\text{Phenyl azide}\rightarrow \text{Triazole derivative}
    • Key Data :

      • Activation energy: ~5–7 kcal/mol (dependent on substituents) .

      • Reaction time: 12–24 hours under thermal or microwave conditions.

Nucleophilic Additions

The electron-deficient triple bond facilitates nucleophilic attacks:

  • Thiol Additions :
    Thiols (e.g., thioureas) add regioselectively to the triple bond, forming vinyl sulfides. This is critical in synthesizing thiazole derivatives .
    Example :

    Propiolate+ThioureaEtOH reflux1 3 Thiazole\text{Propiolate}+\text{Thiourea}\xrightarrow{\text{EtOH reflux}}\text{1 3 Thiazole}
    • Conditions : Ethanol, reflux (82–97% yields) .

    • Mechanism : Michael addition followed by cyclization.

Cross-Coupling Reactions

The propiolate’s alkyne group engages in Sonogashira and Glaser couplings:

  • Sonogashira Coupling :
    Palladium-catalyzed coupling with aryl halides forms conjugated enynes.

    • Catalyst : Pd(PPh₃)₂Cl₂, CuI.

    • Solvent : THF or DMF, 60–80°C .

Hydrolysis and Esterification

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions:

Methyl esterNaOH H OCarboxylic acid\text{Methyl ester}\xrightarrow{\text{NaOH H O}}\text{Carboxylic acid}

  • Kinetics : Pseudo-first-order kinetics with t1/24.5ht_{1/2}\approx 4.5\,\text{h}
    at pH 7.4 .

Functionalization of the Tetrahydrothiophene Sulfone

The sulfone group modifies electronic properties and participates in:

  • Ring-Opening Reactions :
    Nucleophilic attack on the sulfone ring (e.g., by amines) generates open-chain sulfonamides .

  • Oxidation/Reduction :
    Stable under standard redox conditions due to the fully oxidized sulfone.

Mechanistic Insights

  • Electron Localization : The sulfone group increases electrophilicity at the β-carbon of the propiolate, directing nucleophilic attacks .

  • Steric Effects : Bulky tetrahydrothiophene substituents reduce reaction rates in sterically demanding transformations .

Comparative Reactivity

Reaction Type Methyl Propiolate This Compound
Cycloaddition RateFast (k=0.5h1k=0.5\,\text{h}^{-1}
)Moderate (k=0.2h1k=0.2\,\text{h}^{-1}
)
Hydrolysis StabilityLowHigh (sulfone stabilization)
Solubility in PBS (pH 7.4)0.2 μM17.4 μM

Scientific Research Applications

Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Silyl-Substituted Propiolates
  • Methyl 3-(diisopropyl(phenylethynyl)silyl)propiolate (1a) and Methyl 3-(diisopropyl(4-methylphenylethynyl)silyl)propiolate (1b) :
    • These compounds incorporate bulky diisopropylsilyl groups, which may sterically hinder reactions but enhance thermal stability.
    • Synthesized via rhodium-catalyzed protocols, though yields are unspecified .
  • Methyl 3-(trimethylsilyl)propiolate: A commercially available analog (98% purity) with a trimethylsilyl group. The smaller silyl substituent likely improves solubility in nonpolar solvents compared to bulkier variants .
Heterocyclic-Substituted Propiolates
  • Methyl 3-(6-Methyl-5,11-dioxo-indenoisoquinolin-3-yl)propiolate (15): Features an indenoisoquinoline ring, a rigid heterocyclic system that may promote π-π stacking in biological contexts. Synthesized via palladium-catalyzed Sonogashira coupling (38.7% yield) using methyl propiolate and an iodo-substituted precursor .
  • Methyl 3-(2-pyridyl)propiolate and Methyl 3-(3-pyridyl)propiolate :
    • Pyridyl groups introduce nitrogen-based coordination sites, advantageous in catalysis. These compounds are commercially available (97% purity) .
Aliphatic and Aromatic Substituents
  • Methyl 3-(cyclohex-1-en-1-yl)propiolate (3-11) :
    • An aliphatic cyclohexenyl substituent, synthesized via copper-promoted coupling (56% yield). The olefinic group may participate in Diels-Alder reactions .
  • Methyl phenylpropiolate :
    • The phenyl group directs regioselectivity in dipolar additions due to electron-donating effects, contrasting with the electron-withdrawing sulfone in the target compound .

Key Observations :

  • Palladium-catalyzed reactions (e.g., compound 15) often yield <40%, while copper-mediated protocols (e.g., compound 3-21) achieve higher efficiencies (~56%) .

Functional Group Transformations

  • Hydrolysis to Carboxylic Acids: Compound 15 is hydrolyzed to 3-(indenoisoquinolin-3-yl)propiolic acid (16) using KOH (25% yield), demonstrating the lability of the methyl ester under basic conditions .
  • Electronic Effects :
    • The sulfone group in the target compound likely increases electrophilicity at the triple bond compared to phenyl or silyl substituents, favoring nucleophilic additions .

Biological Activity

Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is a chemical compound with the molecular formula C8_8H10_{10}O4_4S. This compound has gained attention due to its potential biological activities, particularly in the context of medicinal chemistry and pest control. Understanding its biological activity can provide insights into its applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The structure of this compound features a thiophene ring with a dioxo substituent and an ester functional group. The molecular structure can be represented as follows:

  • Molecular Formula : C8_8H10_{10}O4_4S
  • CAS Number : 1343349-60-9

Table 1: Structural Characteristics

PropertyValue
Molecular Weight186.23 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Insecticidal Activity

This compound has been evaluated for its insecticidal properties, particularly against vectors such as Aedes aegypti, which transmits diseases like dengue and Zika virus. A study demonstrated that certain thiophene derivatives possess significant larvicidal activity, indicating that this compound may share similar properties.

Case Study: Larvicidal Activity

A comparative study on the larvicidal activity of various compounds revealed that certain derivatives exhibited LC50_{50} and LC90_{90} values indicating effective control over mosquito populations:

CompoundLC50_{50} (μM)LC90_{90} (μM)
This compoundNot yet determinedNot yet determined
Positive Control (Temephos)<10.94Not available

Cytotoxicity Assessment

In assessing the safety of this compound, studies have shown that similar compounds exhibit low cytotoxicity towards human cells at high concentrations. For example, certain derivatives did not show significant toxicity even at concentrations up to 5200 μM.

The proposed mechanism of action for the biological activity of this compound involves interaction with specific biological targets:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for the survival of pests or pathogens.
  • Disruption of Cellular Processes : By interfering with cellular processes in target organisms, these compounds can lead to mortality or reduced reproductive capability.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via rhodium-catalyzed alkyne silylation or palladium-mediated coupling reactions. A typical route involves:

Functionalization of tetrahydrothiophene sulfone with a propargyl group.

Esterification using methyl propiolate under anhydrous conditions.
Key intermediates (e.g., silylated alkynes) are characterized via ¹H/¹³C NMR (e.g., δ 3.84 ppm for methyl ester protons) and HRMS (e.g., [M+Na]+ calculated vs. observed mass accuracy < 5 ppm) .

Reaction Step Key Characterization Yield
Silylation¹H NMR (CDCl₃), HRMS78%
Esterification¹³C NMR (carbonyl C=O)85-90%

Q. How is purity ensured during synthesis, and what analytical methods validate structural integrity?

Methodological Answer:

  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.
  • Validation:
    • NMR spectroscopy confirms absence of residual solvents (e.g., DMF < 0.1%).
    • HPLC-MS (C18 column, acetonitrile/water mobile phase) detects impurities < 0.5% .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Reactive intermediates: Use Schlenk lines for air-sensitive steps (e.g., alkyne functionalization) .
  • Waste disposal: Segregate sulfone-containing waste for professional treatment to avoid environmental sulfolane contamination .

Advanced Research Questions

Q. How does the sulfone group influence reactivity in click chemistry or cycloadditions?

Methodological Answer: The sulfone acts as an electron-withdrawing group, enhancing alkyne electrophilicity in CuAAC reactions (copper-catalyzed azide-alkyne cycloaddition). Kinetic studies (e.g., via UV-Vis monitoring at 290 nm) show a 2.5× faster reaction rate compared to non-sulfonated analogs. Computational DFT analysis (B3LYP/6-31G*) confirms reduced LUMO energy (-3.2 eV vs. -2.8 eV) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., HRMS vs. NMR)?

Methodological Answer:

  • HRMS discrepancies: Verify isotopic patterns (e.g., bromine splitting in EI-MS) and recalibrate using internal standards (e.g., fluorinated analogs) .
  • NMR anomalies: Use 2D-COSY to distinguish overlapping signals (e.g., propiolate vs. sulfone protons) .

Q. How is this compound applied in synthesizing nitrogen heterocycles?

Methodological Answer: The alkyne reacts with isocyanides (e.g., methyl isocyanoacetate) in Ugi-type reactions to form pyrrolidine sulfones. Example protocol:

Mix equimolar alkyne, isocyanide, and azide in MeOH.

Catalyze with Cu(I) at 60°C for 12 hrs.
Isolated yields reach 65-70%, confirmed by X-ray crystallography (CCDC deposition) .

Q. What role does the propiolate ester play in photophysical studies?

Methodological Answer: The ester’s electron-deficient triple bond serves as a fluorescence quencher in FRET probes. Time-resolved fluorescence (TRF) assays show a 40% reduction in emission intensity when conjugated to dansyl dyes (λ_ex = 340 nm) .

Data Contradiction Analysis

Q. How to address conflicting reports on alkyne stability under basic conditions?

Methodological Answer:

  • Contradiction: Some studies report alkyne decomposition at pH > 10, while others note stability.
  • Resolution: Conduct pH-dependent stability assays (HPLC tracking degradation over 24 hrs). Buffered solutions (pH 7-12) reveal decomposition > pH 10.5 due to ester hydrolysis, confirmed by LC-MS detection of propiolic acid .

Methodological Best Practices

Q. What solvent systems optimize catalytic efficiency in alkyne reactions?

Methodological Answer:

  • Polar aprotic solvents (DMF, THF) enhance rhodium catalyst turnover. Kinetic studies show 95% conversion in DMF vs. 60% in toluene (GC-MS monitoring) .

Q. How to design control experiments for sulfone-directed regioselectivity?

Methodological Answer:

  • Competitive experiments: Compare reactions with/without sulfone (e.g., methyl 3-phenylpropiolate vs. target compound).
  • Regioselectivity is quantified via ¹H NMR integration of regioisomers (e.g., 85:15 ratio in Diels-Alder adducts) .

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